molecular formula C12H13ClN2OS B13195166 N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide

N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide

Cat. No.: B13195166
M. Wt: 268.76 g/mol
InChI Key: ZIVWQJVLNPBABI-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide is a compound that features a benzothiazole ring, which is a bicyclic structure containing both benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the propan-2-yl and chloroacetamide groups. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular pathways depend on the specific biological context and target organism.

Comparison with Similar Compounds

N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide

InChI

InChI=1S/C12H13ClN2OS/c1-8(14-11(16)7-13)6-12-15-9-4-2-3-5-10(9)17-12/h2-5,8H,6-7H2,1H3,(H,14,16)

InChI Key

ZIVWQJVLNPBABI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)NC(=O)CCl

Origin of Product

United States

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